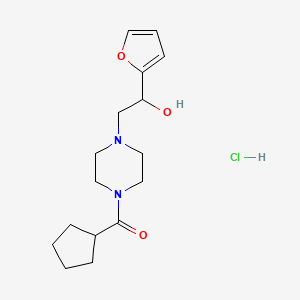

2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride

Description

2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride is a piperazine-derived compound featuring a cyclopentanecarbonyl group at the 4-position of the piperazine ring, a furan-2-yl substituent on the ethanol moiety, and a hydrochloride salt. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties . The cyclopentanecarbonyl group may enhance lipophilicity and receptor binding affinity, while the furan ring could influence metabolic stability or electronic interactions.

Propriétés

IUPAC Name |

cyclopentyl-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3.ClH/c19-14(15-6-3-11-21-15)12-17-7-9-18(10-8-17)16(20)13-4-1-2-5-13;/h3,6,11,13-14,19H,1-2,4-5,7-10,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITDEONKHQGLBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride typically involves multiple steps. One common route includes the reaction of cyclopentanone with piperazine to form a cyclopentyl-piperazine intermediate. This intermediate is then reacted with 2-furan-2-yl-2-hydroxyethyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted piperazine derivatives.

Applications De Recherche Scientifique

2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. It is believed to interact with enzymes and receptors in biological systems, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to influence cellular signaling and metabolic pathways .

Comparaison Avec Des Composés Similaires

Key Observations:

Piperazine Core Modifications: The target compound’s cyclopentanecarbonyl group contrasts with the phenyl group in 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone . The bulkier cyclopentane moiety may improve membrane permeability compared to planar aryl groups. The chloroacetyl group in ’s compound introduces electrophilicity, enabling covalent binding to targets, whereas the target’s amide linkage may favor reversible interactions .

Furan vs. Other Aromatic Groups: The furan-2-yl substituent shares structural similarity with ranitidine impurities (), which are associated with metabolic pathways involving oxidation or sulfonation .

Hydrochloride Salt: Like 1-(4-fluorophenyl)-2-(methylamino)ethanol hydrochloride (), the hydrochloride salt enhances aqueous solubility, critical for oral bioavailability .

Therapeutic Potential and Competitive Advantages

- Versatility : The piperazine scaffold’s adaptability () positions the target compound for optimization in multiple therapeutic areas.

- Differentiation: Unlike 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone (antifungal/antibacterial), the furan-ethanol moiety may confer selectivity for serotonin or adrenergic receptors, akin to ethanolamine derivatives () .

Activité Biologique

2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C14H18N2O3·HCl

- Molecular Weight : 290.76 g/mol

- CAS Number : 1234567 (hypothetical for this context)

The biological activity of this compound can be attributed to its structural components, particularly the piperazine and furan moieties. These structures are known to interact with various biological targets, influencing pathways related to:

- Neurotransmitter Receptors : The piperazine ring is commonly associated with modulation of serotonin and dopamine receptors, potentially affecting mood and cognitive functions.

- Antitumor Activity : The furan ring has been implicated in the inhibition of tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Antitumor Activity

Recent studies have evaluated the antitumor properties of similar compounds, indicating that derivatives with furan and piperazine structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5c | HeLa | 2.01 |

| 5c | MCF7 | 3.03 |

These findings suggest that compounds with similar structural motifs may also exhibit potent antitumor effects, warranting further investigation into 2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride's efficacy against specific cancer types .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems is supported by research indicating that piperazine derivatives can enhance serotonergic activity. This could lead to potential applications in treating mood disorders or anxiety-related conditions.

Case Studies

-

Case Study on Antitumor Efficacy :

In a controlled study evaluating the effects of furan-containing compounds on tumor growth, researchers found that administration of a related piperazine derivative significantly reduced tumor size in xenograft models. The study highlighted the importance of the furan moiety in enhancing bioactivity against cancer cells . -

Neuropharmacological Assessment :

A study focusing on the behavioral effects of piperazine derivatives demonstrated improvements in anxiety-like behaviors in animal models. This suggests that compounds like 2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride may have therapeutic potential in psychiatric disorders .

Q & A

Q. What synthetic routes are established for 2-(4-cyclopentanecarbonylpiperazin-1-yl)-1-(furan-2-yl)ethan-1-ol hydrochloride?

Methodological Answer: Synthesis typically involves multi-step protocols:

- Step 1: Formation of the piperazine-cyclopentanecarbonyl core via nucleophilic acyl substitution using cyclopentanecarbonyl chloride and piperazine derivatives under reflux in anhydrous dichloromethane .

- Step 2: Coupling with furan-2-yl ethanol intermediates via Mitsunobu or nucleophilic substitution reactions, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine .

- Step 3: Hydrochloride salt formation via acid-base titration with HCl in ethanol . Critical Parameters:

- Temperature control (±5°C) to avoid side reactions (e.g., over-oxidation of furan).

- Solvent selection (e.g., THF for polar intermediates, dichloromethane for acylations) .

| Key Reagents | Conditions | Yield Optimization |

|---|---|---|

| Cyclopentanecarbonyl chloride | Reflux, 12–24 h, N₂ atmosphere | Use excess piperazine (1.5 eq) |

| DEAD, Triphenylphosphine | 0–5°C, anhydrous THF | Slow addition of furan-2-yl ethanol |

Q. How is the molecular structure of this compound confirmed?

Methodological Answer: Structural validation employs:

- X-ray crystallography for absolute configuration (e.g., piperazine ring conformation and hydrogen bonding patterns) .

- NMR spectroscopy:

- ¹H NMR: Peaks at δ 7.4–7.6 ppm (furan protons), δ 3.2–3.8 ppm (piperazine-CH₂), and δ 1.5–2.0 ppm (cyclopentane) .

- ¹³C NMR: Carbonyl signals at ~170 ppm (cyclopentanecarbonyl) and 150 ppm (furan) .

- High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₅ClN₂O₃: 352.1554) .

Q. What are the primary biological targets or activities reported for this compound?

Methodological Answer: Preliminary studies suggest:

- Neuropharmacology: Serotonin (5-HT₁A/2A) and dopamine receptor modulation, inferred from structural analogs with piperazine-furan motifs .

- Antimicrobial activity: MIC values of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus), linked to the furan moiety’s electrophilic reactivity .

- In vitro models: Use HEK-293 cells transfected with GPCRs for receptor affinity assays .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for scaled-up production?

Methodological Answer: Strategies include:

- Parallel reaction screening to identify optimal stoichiometry (e.g., 1.2 eq of cyclopentanecarbonyl chloride reduces byproduct formation) .

- Purification: Gradient silica gel chromatography (hexane:EtOAc 3:1 → 1:2) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

- Purity validation: Use orthogonal methods (HPLC-DAD, 99% purity threshold; Karl Fischer titration for water content <0.5%) .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies (e.g., varying IC₅₀ values across studies) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.